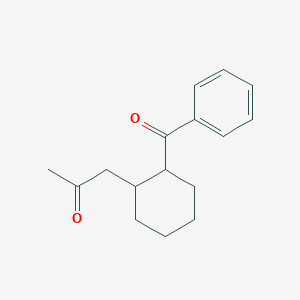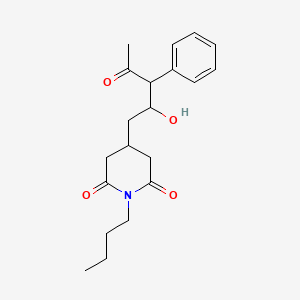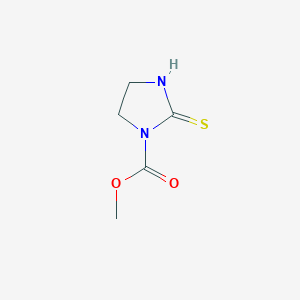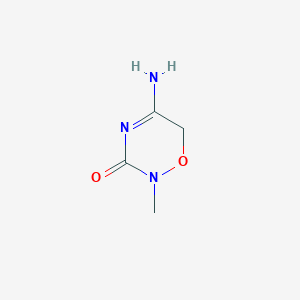
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is a chemical compound that belongs to the class of dicyanophenylalkanediamides This compound is characterized by the presence of two 3,4-dicyanophenyl groups attached to a tridecanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide . The reaction typically involves the use of a solvent such as dichloromethane or tetrahydrofuran, and it is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide has several scientific research applications, including:
Materials Science: It is used in the synthesis of polyphthalocyanine resins, which are valuable for their thermal stability and mechanical properties.
Polymer Chemistry: The compound can be polymerized to form high-performance polymers used in coatings, adhesives, and laminates.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: It is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide involves its ability to form stable polymeric structures through polymerization reactions. The nitrile groups on the aromatic rings can participate in various chemical reactions, leading to the formation of polyphthalocyanine resins. These resins exhibit high thermal stability and mechanical strength due to the strong covalent bonds formed during polymerization .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds have similar structures but differ in the length of the aliphatic chain.
Polyphthalocyanine Resins: These are polymers formed from similar dicyanophenyl compounds and exhibit comparable properties.
Uniqueness
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties. This compound’s ability to form highly stable and thermally resistant polymers makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
57359-19-0 |
|---|---|
Fórmula molecular |
C29H30N6O2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
N,N'-bis(3,4-dicyanophenyl)tridecanediamide |
InChI |
InChI=1S/C29H30N6O2/c30-18-22-12-14-26(16-24(22)20-32)34-28(36)10-8-6-4-2-1-3-5-7-9-11-29(37)35-27-15-13-23(19-31)25(17-27)21-33/h12-17H,1-11H2,(H,34,36)(H,35,37) |
Clave InChI |
IPFRRXYNAAUQMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)



![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
